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Cat. No.: B155558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mag-Indo 1-AM and

its close analog, Indo-1 AM, for the quantitative measurement of intracellular calcium ([Ca²⁺]i)

and magnesium ([Mg²⁺]i) in cardiomyocytes. This document details the principles, experimental

protocols, and data interpretation for these ratiometric fluorescent indicators in the context of

cardiology research.

Introduction to Mag-Indo 1-AM and Indo-1 AM
Indo-1 AM and Mag-Indo 1-AM are cell-permeant fluorescent dyes widely used to measure

intracellular ion concentrations. Once inside the cell, intracellular esterases cleave the

acetoxymethyl (AM) ester groups, trapping the indicator in its active, membrane-impermeant

form.[1] Both indicators are ratiometric, meaning their fluorescence emission spectra shift upon

binding to their target ion.[1][2] This property allows for a more accurate quantification of ion

concentrations, as the ratio of fluorescence intensities at two different wavelengths is less

susceptible to variations in dye concentration, cell thickness, and photobleaching compared to

single-wavelength indicators.[2]

Indo-1 AM is a high-affinity Ca²⁺ indicator, making it well-suited for measuring resting cytosolic

Ca²⁺ levels and transient changes during excitation-contraction coupling in cardiomyocytes.[2]

[3]
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Mag-Indo 1-AM, while structurally similar to Indo-1, exhibits a lower affinity for Ca²⁺ and a

higher affinity for Mg²⁺. This makes it a valuable tool for measuring intracellular Mg²⁺

concentrations and for studying Ca²⁺ dynamics in cellular compartments with high calcium

concentrations, such as the mitochondria, where high-affinity indicators might become

saturated. The fluorescence spectra of Ca²⁺-bound and Mg²⁺-bound Mag-Indo 1 are identical,

which must be considered during experimental design and data analysis.[4]

Key Applications in Cardiology Research
Excitation-Contraction Coupling: Elucidating the dynamics of Ca²⁺ transients during

cardiomyocyte contraction and relaxation.[5]

Mitochondrial Calcium Signaling: Investigating the role of mitochondria in buffering cytosolic

Ca²⁺ and in regulating cellular metabolism.[6][7]

Drug Discovery and Development: Screening the effects of cardioactive compounds on Ca²⁺

and Mg²⁺ homeostasis.

Pathophysiology of Heart Disease: Studying alterations in ion signaling in conditions such as

ischemia-reperfusion injury, heart failure, and arrhythmias.[8]

Quantitative Data Summary
The following tables summarize the key properties and reported intracellular concentrations

measured with Indo-1 AM in cardiomyocytes.

Table 1: Comparison of Indo-1 AM and Mag-Indo 1-AM Properties
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Property Indo-1 AM Mag-Indo 1-AM

Primary Target Ion Ca²⁺ Mg²⁺, Ca²⁺ (lower affinity)

Excitation Wavelength

(approx.)
~350 nm ~345 nm

Emission Wavelength (Ion-

Free)
~475-510 nm ~475 nm

Emission Wavelength (Ion-

Bound)
~400-420 nm ~405 nm

Dissociation Constant (Kd) for

Ca²⁺ (in vitro)
~250 nM[9] ~780 nM[4]

Dissociation Constant (Kd) for

Ca²⁺ (in situ, rabbit ventricular

myocytes)

~844 nM[3] Not Reported

Table 2: Reported Intracellular Calcium Concentrations in Cardiomyocytes using Indo-1 AM
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Condition Cell Type [Ca²⁺]i (nM) Reference

Quiescent (Resting)
Rat Ventricular

Myocytes
138 ± 5 [5]

Peak of Ca²⁺

Transient (0.5 Hz

stimulation)

Rat Ventricular

Myocytes
435 ± 74 [5]

Post-Rest Ca²⁺

Transient Peak

Rat Ventricular

Myocytes
760 ± 124 [5]

Diastolic
Whole Rat Hearts

(paced at 5 Hz)
132 ± 9 [6]

Systolic
Whole Rat Hearts

(paced at 5 Hz)
673 ± 72 [6]

Mitochondrial
Whole Rat Hearts

(paced at 5 Hz)
183 ± 36 [6]

Diastolic
Cultured Chick

Ventricular Myocytes
269 ± 19 [9]

Systolic
Cultured Chick

Ventricular Myocytes
750 ± 44 [9]

Experimental Protocols
Protocol 1: Isolation of Adult Ventricular
Cardiomyocytes
This protocol is a prerequisite for in vitro studies using isolated cardiomyocytes.

Materials:

Langendorff perfusion system

Collagenase solution

Perfusion buffer
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Stopping buffer (containing bovine serum albumin)

Procedure:

Anesthetize the animal and excise the heart.

Cannulate the aorta and mount the heart on the Langendorff apparatus.

Perfuse with a calcium-free buffer to wash out the blood.

Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

Once the heart is digested, remove it from the apparatus and gently tease the ventricles

apart in a stopping buffer to release the individual cardiomyocytes.

Allow the cells to settle and then gently resuspend them in a buffer with a gradually

increasing calcium concentration to re-introduce calcium tolerance.

Protocol 2: Loading Cardiomyocytes with Indo-1 AM or
Mag-Indo 1-AM
This protocol describes the general procedure for loading the AM ester form of the indicators

into isolated cardiomyocytes.

Materials:

Isolated cardiomyocytes

Indo-1 AM or Mag-Indo 1-AM stock solution (e.g., 1 mM in DMSO)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

Prepare a loading solution by diluting the indicator stock solution in HBSS to a final

concentration of 2-10 µM.[10]
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Add Pluronic F-127 to the loading solution (final concentration ~0.02-0.05%) to aid in dye

solubilization.

Incubate the isolated cardiomyocytes in the loading solution for 30-60 minutes at room

temperature or 37°C, protected from light.[10] The optimal loading time and temperature

should be determined empirically for each cell type and experimental condition.

After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.

Allow the cells to de-esterify for at least 30 minutes at room temperature in the dark before

imaging. This allows intracellular esterases to cleave the AM groups and trap the active

indicator inside the cell.

Protocol 3: Ratiometric Imaging of Cytosolic Ca²⁺ with
Indo-1 AM
Equipment:

Inverted fluorescence microscope equipped with a UV excitation source (e.g., xenon arc

lamp or laser)

Excitation filter for ~350 nm

Dichroic mirror

Emission filters for ~405 nm and ~485 nm

Sensitive camera (e.g., sCMOS or EMCCD)

Image acquisition and analysis software

Procedure:

Plate the Indo-1 loaded cardiomyocytes on laminin-coated coverslips in an imaging chamber.

Mount the chamber on the microscope stage and perfuse with a physiological buffer.
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Excite the cells at ~350 nm and simultaneously or sequentially acquire images at the two

emission wavelengths (~405 nm for Ca²⁺-bound Indo-1 and ~485 nm for Ca²⁺-free Indo-1).

[2]

Record a baseline fluorescence ratio before applying any stimulus.

Apply the experimental stimulus (e.g., electrical field stimulation, pharmacological agent) and

continue recording the fluorescence at both wavelengths.

For calibration, at the end of the experiment, sequentially perfuse the cells with a solution

containing a calcium ionophore (e.g., ionomycin) and a high calcium concentration to obtain

the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium

chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i =

Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2), where Kd is the dissociation

constant of the indicator, R is the measured fluorescence ratio, and (F_free_λ2 /

F_bound_λ2) is the ratio of fluorescence intensities at the second wavelength for the

calcium-free and calcium-bound forms of the indicator.

Protocol 4: Measurement of Mitochondrial Ca²⁺
Measuring mitochondrial Ca²⁺ is more challenging due to the need to distinguish the

mitochondrial signal from the much larger cytosolic signal.

Method 1: Selective Removal of Cytosolic Dye This method involves loading cells with Indo-1

AM and then selectively removing the cytosolic dye, leaving the mitochondrial dye intact.[7]

Load cardiomyocytes with Indo-1 AM as described in Protocol 2. It has been reported that

incubating for 15 minutes at 30°C results in approximately half of the dye localizing to the

mitochondria.[7]

To remove the cytosolic dye, incubate the cells at 25°C for 2.5 hours followed by 1.5 hours at

37°C. This "heat treatment" promotes the loss of cytosolic Indo-1 through plasma membrane

anion pumps.[7] This loss can be prevented by the anion pump inhibitor probenecid.[7]
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The remaining fluorescence signal will be predominantly from the mitochondria. Ratiometric

imaging can then be performed as described in Protocol 3.

Method 2: Using Mag-Indo 1-AM Due to its lower affinity for Ca²⁺, Mag-Indo 1-AM is less likely

to become saturated in the high-calcium environment of the mitochondria, making it a

potentially suitable probe for mitochondrial Ca²⁺ measurements. The loading and imaging

procedures are similar to those for Indo-1 AM.

Signaling Pathways and Experimental Workflows
Excitation-Contraction Coupling in Cardiomyocytes
The fundamental process of cardiomyocyte contraction is initiated by an electrical signal (action

potential) that leads to a rise in intracellular Ca²⁺. This process, known as excitation-contraction

coupling, is a primary area of investigation using calcium indicators.

Caption: Excitation-Contraction Coupling Workflow.

Interplay of Magnesium and Calcium in Cardiomyocytes
Magnesium plays a crucial, often antagonistic, role to calcium in cardiac muscle function. It

influences several key components of the excitation-contraction coupling pathway. Mag-Indo 1-
AM is a valuable tool for investigating these interactions.

Caption: Mg²⁺ and Ca²⁺ Interplay in Cardiomyocytes.

Experimental Workflow for Ratiometric Imaging
This diagram outlines the general steps involved in conducting a ratiometric imaging

experiment with Indo-1 AM or Mag-Indo 1-AM in cardiomyocytes.

Caption: Ratiometric Imaging Experimental Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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